molecular formula C24H32ClN3O2 B11339423 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11339423
M. Wt: 430.0 g/mol
InChI Key: PSZQSXLFDQIIEE-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes a chlorophenyl group, a methylpiperazine moiety, and a phenoxyacetamide linkage. It is often studied for its potential biological activities and its role as a ligand in various biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl compound to introduce the chlorine atom.

    Synthesis of the Methylpiperazine Intermediate: This step involves the alkylation of piperazine with a methyl group.

    Coupling Reaction: The chlorophenyl and methylpiperazine intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as a receptor ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound acts as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with dopamine or serotonin receptors.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group, a methylpiperazine moiety, and a phenoxyacetamide linkage sets it apart from other similar compounds.

Properties

Molecular Formula

C24H32ClN3O2

Molecular Weight

430.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C24H32ClN3O2/c1-18(2)19-6-10-22(11-7-19)30-17-24(29)26-16-23(20-4-8-21(25)9-5-20)28-14-12-27(3)13-15-28/h4-11,18,23H,12-17H2,1-3H3,(H,26,29)

InChI Key

PSZQSXLFDQIIEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C

Origin of Product

United States

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